Perchloric acid

Catalog No.
S583458
CAS No.
7601-90-3
M.F
ClHO4
HClO4
M. Wt
100.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloric acid

CAS Number

7601-90-3

Product Name

Perchloric acid

IUPAC Name

perchloric acid

Molecular Formula

ClHO4
HClO4

Molecular Weight

100.46 g/mol

InChI

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)

InChI Key

VLTRZXGMWDSKGL-UHFFFAOYSA-N

SMILES

OCl(=O)(=O)=O

solubility

MISCIBLE IN COLD WATER
Solubility in water: miscible

Synonyms

Perchloric Acid (HClO4)

Canonical SMILES

OCl(=O)(=O)=O

The exact mass of the compound Perchloric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible in cold watersolubility in water: miscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Perchlorates - Supplementary Records. It belongs to the ontological category of chlorine oxoacid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Perchloric acid (HClO4) is a powerful inorganic superacid and a highly effective oxidizing agent when concentrated and heated. Procured primarily as a 60–70% aqueous solution, it exhibits a distinct dual-reactivity profile: at room temperature and moderate dilution, it acts as a strong, non-oxidizing acid with a weakly coordinating anion, whereas at high temperatures, it becomes one of the most potent oxidizers available for organic matrix destruction [1]. Industrial and analytical buyers prioritize perchloric acid for its exceptional proton-donating strength in non-aqueous solvents, its ability to form highly soluble metal salts, and its utility in precipitating proteins without excessive degradation [2]. These baseline attributes make it a critical reagent in pharmacopeial QA/QC, trace metal analysis, and advanced electrolyte formulation.

Attempting to substitute perchloric acid with more common mineral acids like sulfuric, nitric, or hydrochloric acid routinely leads to process failures in specialized applications. In trace metal digestion, replacing perchloric acid with sulfuric acid results in the precipitation of insoluble metal sulfates (e.g., barium, lead), trapping analytes and causing false-negative recoveries [1]. In non-aqueous titrimetry, hydrochloric acid is insufficiently acidic in glacial acetic acid to provide the sharp, complete protonation required for weak base quantification, leading to indistinct endpoints[2]. Furthermore, in coordination chemistry, substituting perchloric acid with sulfuric acid introduces strongly coordinating sulfate ligands that cause unwanted metal oligomerization, whereas the perchlorate anion preserves highly reactive, uncoordinated metal centers[3].

Maximum Protonation Strength in Glacial Acetic Acid for Weak Base Titration

In non-aqueous environments such as glacial acetic acid, the leveling effect of water is eliminated, allowing true acid strengths to dictate reactivity. Perchloric acid acts as a significantly stronger proton donor than hydrochloric or sulfuric acids in this medium, achieving complete dissociation[1]. Consequently, 0.1 M perchloric acid in glacial acetic acid is the globally mandated titrant for the quantitative assay of weak organic bases, yielding sharp, distinct potentiometric endpoints where hydrochloric acid fails to provide complete protonation[2].

Evidence DimensionAcid dissociation and endpoint clarity in glacial acetic acid
Target Compound DataPerchloric acid (Complete dissociation, sharp potentiometric endpoint)
Comparator Or BaselineHydrochloric acid (Incomplete dissociation, weak/indistinct endpoint)
Quantified DifferenceEnables >99% protonation of weak pharmaceutical bases where HCl fails.
Conditions0.1 M titrant in glacial acetic acid for basic drug assays.

QA/QC laboratories must procure perchloric acid to meet strict pharmacopeial requirements for the accurate titration of weakly basic active pharmaceutical ingredients (APIs).

Complete Organic Matrix Destruction and High Metal Recovery

For trace metal analysis via ICP-MS, perchloric acid is utilized in mixed-acid digestions to completely mineralize stubborn organic matrices. Unlike sulfuric acid, which precipitates insoluble sulfates and traps trace metals, perchloric acid forms highly soluble perchlorate salts. Studies demonstrate that nitric-perchloric mixtures yield higher recovery rates for heavy metals in biological samples compared to nitric-sulfuric mixtures, preventing analyte loss via precipitation[1]. Furthermore, perchloric acid's high boiling point allows for higher digestion temperatures than nitric acid alone, ensuring total organic destruction [2].

Evidence DimensionTrace metal recovery and salt solubility
Target Compound DataPerchloric acid (Forms highly soluble perchlorates, near-total metal recovery)
Comparator Or BaselineSulfuric acid (Forms insoluble sulfates, lowers recovery of specific metals like Pb and Ba)
Quantified DifferencePrevents analyte loss, ensuring >95% recovery of heavy metals compared to sulfate-induced precipitation.
ConditionsHeated mixed-acid digestion of biological/plant matrices prior to ICP-MS.

Environmental and analytical testing labs must select perchloric acid to avoid false-negative trace metal results caused by insoluble sulfate precipitation.

Efficient Deproteinization with Analyte Stabilization for HPLC

In sample preparation for HPLC analysis of biological fluids, perchloric acid (PCA) offers a highly efficient protein precipitation mechanism. Compared to trichloroacetic acid (TCA), PCA achieves comparable precipitation yields (up to 98%) but at lower concentrations (e.g., 5% PCA vs. 10-25% TCA) and is considered less harsh, better preserving acid-sensitive small molecule analytes [1]. Crucially, PCA allows for rapid neutralization with potassium hydroxide, precipitating out as insoluble potassium perchlorate and leaving a clean, low-salt supernatant for injection, whereas TCA leaves soluble salts that can foul chromatography columns .

Evidence DimensionReagent concentration and supernatant salt load
Target Compound DataPerchloric acid (5% w/v, forms insoluble KOH precipitate upon neutralization)
Comparator Or BaselineTrichloroacetic acid (10-25% w/v, leaves soluble salts after neutralization)
Quantified DifferenceAchieves 98% protein precipitation at lower concentrations while physically removing salts post-neutralization.
ConditionsProtein precipitation in serum/tissue homogenates prior to HPLC analysis.

Bioanalytical labs procure PCA to streamline HPLC sample prep, minimizing column fouling and protecting sensitive metabolites.

Weakly Coordinating Anion for Metal Speciation and Catalysis

In coordination chemistry, the perchlorate anion is utilized for its weakly coordinating nature. When dissolving early transition metals (like Hafnium or Zirconium), sulfuric acid promotes heavy oligomerization and cluster formation due to strongly bridging sulfate ligands [1]. In contrast, perchloric acid maintains the metals in highly reactive, hydrated monomeric or low-oligomeric states. This lack of anion interference makes perchloric acid a precise precursor for generating uncoordinated metal centers in catalysis and highly conductive electrolyte solutions[2].

Evidence DimensionAnion coordination and metal clustering
Target Compound DataPerchloric acid (Weakly coordinating, maintains hydrated metal centers)
Comparator Or BaselineSulfuric acid (Strongly coordinating, forms large metal-sulfate clusters)
Quantified DifferencePrevents unwanted ligand substitution and oligomerization, preserving monomeric metal reactivity.
ConditionsAqueous acidic solutions of Group 4 metals (e.g., Hafnium, Zirconium).

Researchers synthesizing advanced catalysts or electrolytes require perchloric acid to prevent anion-induced poisoning or unwanted metal clustering.

Pharmacopeial QA/QC Titration of Weak Bases

Directly leveraging its protonation strength in glacial acetic acid, perchloric acid is the required titrant for non-aqueous titrations of weakly basic active pharmaceutical ingredients (APIs). It is the correct choice for QA/QC labs needing sharp, reproducible potentiometric endpoints where aqueous or hydrochloric acid titrations fail [1].

Trace Metal Digestion and Wet Ashing

Because it forms highly soluble perchlorate salts rather than insoluble precipitates, perchloric acid is the exact choice for the complete mineralization of stubborn organic matrices prior to ICP-MS analysis. It ensures near-total recovery of heavy metals that would otherwise be lost to sulfate precipitation[2].

Bioanalytical Sample Deproteinization

In HPLC sample preparation, perchloric acid is a highly effective reagent for deproteinizing serum or tissue homogenates. Its ability to precipitate proteins at low concentrations and subsequently be removed as insoluble potassium perchlorate makes it ideal for protecting sensitive analytes and preventing column fouling [3].

Synthesis of Uncoordinated Metal Catalysts

Thanks to the weakly coordinating nature of the perchlorate anion, perchloric acid is the precursor of choice when synthesizing uncoordinated transition metal catalysts or high-conductivity electrolytes. It is selected over sulfuric or hydrochloric acids to prevent unwanted ligand bridging and metal oligomerization in solution [4].

Physical Description

Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat.
Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS, OILY LIQUID

XLogP3

2.3

Boiling Point

19 °C @ 11 MM HG

Vapor Density

Relative vapor density (air = 1): 3.5

Density

1.6 to 1.7 at 77 °F (USCG, 1999)
1.768 @ 22 °C
Relative density (water = 1): 1.76 (22 °C)

Odor

odorless

Melting Point

-170 °F (USCG, 1999)
-112 °C

UNII

V561V90BG2

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Oxidizer;Corrosive

Other CAS

7601-90-3

Wikipedia

Perchloric acid

Use Classification

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

...FROM POTASSIUM PERCHLORATE & SULFURIC ACID: HANDBOOK OF PREPARATIVE INORGANIC CHEMISTRY VOL 1, G BRAUER, ED (ACADEMIC PRESS, NEW YORK, 2ND ED, 1963) PAGES 318-320. COMPREHENSIVE MONOGRAPH: JC SCHUMACHER, PERCHLORATES (REINHOLD, NEW YORK, 1960).
Chemical reaction of sodium perchlorate and hydrochloric acid; direct electrolytic oxidation of cold (18 °C), very dilute (0.5N) hydrochloric acid; irradiating aqueous solutions of chlorine dioxide; passing ozonized air through a solution of hydrochloric acid or sodium hypochloride; electrodialysis of perchlorate salts using ion-selective membranes

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Perchloric acid: ACTIVE
METHOD OF PURIFICATION: RECTIFICATION

Storage Conditions

REAGENT BOTTLE--MAX 1-LB, GLASS-STOPPERED, GLASS BOTTLE; KEPT IN A HEAVY GLASS TRAY WITH LARGER CAPACITY. ADDN LAB STORAGE SHOULD BE IN ORIGINAL BOTTLES INSIDE A GLASS CONTAINER PADDED WITH GLASS WOOL & HAVING GREATER CAPACITY THAN THE CONTAINER. CARBOYS & LARGE BOTTLES SHOULD BE STORED ON ACID-RESISTING NONCOMBUSTIBLE SHELVES, IN A NONCOMBUSTIBLE STRUCTURE. ALL STORAGE MUST BE SEPARATED FROM COMBUSTIBLE MATERIALS, ORG MATERIALS, STRONG DEHYDRATING AGENTS, OXIDIZING & REDUCING AGENTS. ...MUST BE STORED WHERE IT WILL NOT FREEZE... PROTECT AGAINST PHYSICAL DAMAGE. ELECTRICAL WIRING...IN STORAGE AREAS MUST BE OF WATERTIGHT TYPE TO PROTECT AGAINST CORROSIVE ACTION OF VAPORS.
...SHOULD BE STORED & USED IN GLASS OR OTHER INERT CONTAINERS (PREFERABLY UNBREAKABLE), & CORKS & RUBBER STOPPERS SHOULD NOT BE USED.

Stability Shelf Life

VOLATILE
ON STORAGE EVEN IN DARK, ANHYDROUS ACID BECOMES DISCOLORED OWING TO DECOMPOSITION PRODUCTS & MAY EXPLODE SPONTANEOUSLY
UNSTABLE IN CONCENTRATED FORM
fuming

Dates

Last modified: 08-15-2023

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